molecular formula C20H24N2O2 B368323 {1-[4-(2,6-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methanol CAS No. 853752-85-9

{1-[4-(2,6-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methanol

Cat. No.: B368323
CAS No.: 853752-85-9
M. Wt: 324.4g/mol
InChI Key: YDAXDZHHVJVWGJ-UHFFFAOYSA-N
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Description

{1-[4-(2,6-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methanol is a complex organic compound that features a benzimidazole core linked to a dimethylphenoxybutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[4-(2,6-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methanol typically involves multiple steps. One common approach starts with the preparation of the benzimidazole core, which can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The next step involves the alkylation of the benzimidazole with 4-(2,6-dimethylphenoxy)butyl bromide in the presence of a base such as potassium carbonate. Finally, the resulting intermediate is reduced to yield the desired methanol derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

{1-[4-(2,6-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The benzimidazole ring can be reduced under specific conditions to yield partially or fully hydrogenated derivatives.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Reduction: Hydrogenated benzimidazole derivatives.

    Substitution: Nitro or halogenated phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, {1-[4-(2,6-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its benzimidazole core is known for its bioactivity, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound are studied for their potential antimicrobial, antiviral, and anticancer properties. The presence of the benzimidazole ring is particularly significant due to its known interactions with various biological targets.

Industry

In the industrial sector, this compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of {1-[4-(2,6-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methanol involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target protein. The phenoxybutyl group may enhance the compound’s binding affinity and specificity by interacting with hydrophobic pockets in the target.

Comparison with Similar Compounds

Similar Compounds

  • {1-[4-(2,5-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methanol
  • {1-[4-(2,6-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}ethanol
  • {1-[4-(2,6-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}acetone

Uniqueness

{1-[4-(2,6-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methanol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methanol group allows for further functionalization, making it a versatile intermediate in synthetic chemistry. Additionally, its potential bioactivity makes it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

[1-[4-(2,6-dimethylphenoxy)butyl]benzimidazol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-15-8-7-9-16(2)20(15)24-13-6-5-12-22-18-11-4-3-10-17(18)21-19(22)14-23/h3-4,7-11,23H,5-6,12-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDAXDZHHVJVWGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCCCN2C3=CC=CC=C3N=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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